molecular formula C7H4F2I2O B14049914 1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene

1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene

Cat. No.: B14049914
M. Wt: 395.91 g/mol
InChI Key: SZWPJVGTYQVDPF-UHFFFAOYSA-N
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Description

1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and one fluoromethoxy group attached to a benzene ring. It is a valuable intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivative. One common method is the reaction of 1-fluoro-2-iodo-4-(trifluoromethyl)benzene with iodine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The fluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene is unique due to its specific arrangement of iodine, fluorine, and fluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H4F2I2O

Molecular Weight

395.91 g/mol

IUPAC Name

1-fluoro-3-(fluoromethoxy)-2,4-diiodobenzene

InChI

InChI=1S/C7H4F2I2O/c8-3-12-7-5(10)2-1-4(9)6(7)11/h1-2H,3H2

InChI Key

SZWPJVGTYQVDPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)I)OCF)I

Origin of Product

United States

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